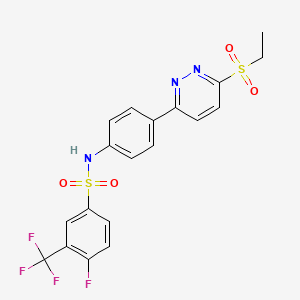
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4N3O4S2 and its molecular weight is 489.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
Chemical Structure and Properties
The compound's molecular formula is C19H15F4N3O4S2, indicating a sophisticated structure that integrates multiple pharmacophores, including sulfonamide, pyridazine, and fluoro-substituted aromatic rings. This structural complexity is believed to enhance its biological efficacy compared to simpler compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H15F4N3O4S2 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 921543-45-5 |
The compound has shown significant potential as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in various cancers. In vitro studies indicate that similar sulfonamide derivatives can exhibit potent inhibitory activity against CA IX with IC50 values that suggest strong efficacy against cancer cell lines. The mechanism involves the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its catalytic function.
Biochemical Pathways:
- Anticancer Activity: The inhibition of carbonic anhydrase leads to altered pH regulation in tumors, potentially enhancing the efficacy of other chemotherapeutics.
- Antimicrobial Properties: Pyridazine derivatives are known for their broad-spectrum antimicrobial activities, which may also apply to this compound.
Biological Activities
- Antitumor Activity:
- Anti-inflammatory Effects:
-
Antimicrobial Effects:
- Given the presence of the pyridazine moiety, the compound may possess antimicrobial properties that warrant further investigation in clinical settings.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Carbonic Anhydrase Inhibition: A study reported IC50 values for related sulfonamides inhibiting CA IX ranging from 0.1 to 10 µM, indicating strong potential for anticancer applications.
- In Vivo Anti-inflammatory Study: Another research demonstrated that pyridazine derivatives showed significant reduction in paw swelling in animal models comparable to standard anti-inflammatory drugs like diclofenac .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O4S2/c1-2-31(27,28)18-10-9-17(24-25-18)12-3-5-13(6-4-12)26-32(29,30)14-7-8-16(20)15(11-14)19(21,22)23/h3-11,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHHIHCFOPYIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














